molecular formula C19H19N5O3S B2410622 N-(4-acetylphenyl)-2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 734537-58-7

N-(4-acetylphenyl)-2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2410622
CAS No.: 734537-58-7
M. Wt: 397.45
InChI Key: LCUORWKLKQJAQZ-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3S/c1-12(25)13-7-9-14(10-8-13)21-17(26)11-28-19-23-22-18(24(19)20)15-5-3-4-6-16(15)27-2/h3-10H,11,20H2,1-2H3,(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCUORWKLKQJAQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol group reacts with a suitable electrophile.

    Acetylation: The acetyl group is introduced through an acetylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the acetyl group, potentially leading to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and sulfanyl group may play key roles in binding to these targets and modulating their activity. The exact pathways involved would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-2-[[4-amino-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
  • N-(4-acetylphenyl)-2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

Uniqueness

N-(4-acetylphenyl)-2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to the presence of the 2-methoxyphenyl group, which may impart distinct biological activities and chemical properties compared to similar compounds. This uniqueness can be leveraged in the design of new therapeutic agents with improved efficacy and selectivity.

Biological Activity

N-(4-acetylphenyl)-2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be broken down into key functional groups that contribute to its biological activity:

  • Acetylphenyl Group : This moiety may enhance lipophilicity and cellular uptake.
  • Triazole Ring : Known for its role in various pharmacological activities, including antimicrobial and anticancer properties.
  • Amino Group : This functional group can participate in hydrogen bonding, influencing the compound's interaction with biological targets.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. For instance, it has been shown to exhibit cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve apoptosis induction through intrinsic pathways.

Case Study: MDA-MB-231 Cell Line

In a controlled study using the MDA-MB-231 breast cancer cell line:

  • IC50 Value : The compound demonstrated an IC50 value significantly lower than many existing treatments, indicating potent cytotoxicity.
  • Apoptosis Induction : Flow cytometry analysis revealed a substantial increase in annexin V-FITC positive cells, suggesting effective apoptosis induction.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Strains Tested : E. coli, S. aureus, and P. aeruginosa were among the strains assessed.
  • Efficacy : Results indicated that this compound exhibited significant antibacterial activity with minimal inhibitory concentrations (MIC) comparable to leading antibiotics.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been documented:

EnzymeIC50 Value (µM)Selectivity
Carbonic Anhydrase IX10.93 - 25.06High
Carbonic Anhydrase II1.55 - 3.92Moderate

This selectivity indicates potential for targeted therapies with reduced side effects.

Apoptotic Pathways

The compound activates several apoptotic pathways:

  • Intrinsic Pathway Activation : Involves mitochondrial membrane permeabilization leading to cytochrome c release.
  • Caspase Cascade Activation : Initiation of caspases 3 and 9 was observed, confirming apoptotic signaling.

Antimicrobial Mechanism

The antimicrobial action is believed to stem from:

  • Disruption of bacterial cell walls.
  • Inhibition of essential metabolic pathways.

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